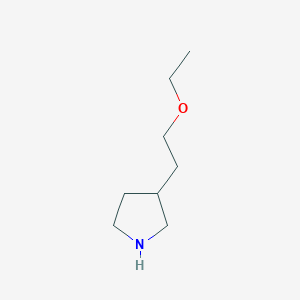![molecular formula C17H27Cl2NO B1395066 2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1220034-02-5](/img/structure/B1395066.png)
2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Scientific Research Applications
Metabolic Activity Studies
Research has shown that certain piperidine derivatives, similar in structure to 2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride, have been observed to affect metabolic activities. For instance, a study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride demonstrated reduced food intake and weight gain in obese rats, indicating potential applications in metabolic studies (Massicot, Steiner, & Godfroid, 1985).
Copolymerization Applications
The synthesis and characterization of phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which involve piperidine derivatives in their structure, have implications for applications in the field of copolymerization. This could potentially extend to the use of this compound in similar contexts (Kharas et al., 2016).
Feeding Behavior and Obesity Research
Studies have also focused on the effects of similar piperidine derivatives on feeding behavior and obesity. For example, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been tested for its effects on satiety centers, reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Antimicrobial Research
Some piperidine derivatives have been synthesized and screened for their antimicrobial activities. A study on (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, for example, demonstrated moderate antimicrobial activities against various bacteria and fungi, suggesting potential research applications for similar compounds (Ovonramwen, Owolabi, & Oviawe, 2019).
Synthesis and Structure Studies
Investigations into the synthesis and molecular structure of various piperidine derivatives, including studies on their crystallization, could be relevant for understanding the properties and potential applications of this compound in similar contexts (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-butan-2-yl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-3-13(2)16-12-14(18)7-8-17(16)20-11-9-15-6-4-5-10-19-15;/h7-8,12-13,15,19H,3-6,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEESFJHCWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)












